3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile
Description
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a 2-methyl-1,3-oxazole ring at the 3-position. The oxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which contributes to the compound’s electronic and steric properties.
Key physicochemical data for 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile include:
Properties
CAS No. |
74048-10-5 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(2-methyl-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-13-7-11(14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3 |
InChI Key |
RUHONOASDPNPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile typically involves the cyclodehydration of appropriate precursors. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize waste. The use of one-pot synthesis techniques, where multiple reaction steps are combined into a single process, is common to reduce the number of stages and the amount of waste generated .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing nitriles to amines.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitrile group.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as human carbonic anhydrase II by binding to the active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
(a) 3-(2-Methyl-1,3,4-oxadiazol-5-yl)benzonitrile
- Structural Difference : Replacement of the 1,3-oxazole with a 1,3,4-oxadiazole ring.
- Impact : The additional nitrogen atom in oxadiazole increases polarity and hydrogen-bonding capacity.
- Biological Activity : Oxadiazole derivatives exhibit enhanced antibacterial activity against Staphylococcus aureus and Bacillus subtilis but reduced antiallergic effects compared to oxazole analogs .
(b) 3-(5-(2-Amino-3,5-dibromophenyl)-4,5-dihydroisoxazol-3-yl)benzonitrile
- Structural Difference : Incorporation of a dihydroisoxazole ring and brominated phenyl group.
- Bromine atoms enhance halogen bonding with biological targets.
- Application : Evaluated for anti-inflammatory activity but showed moderate efficacy in preliminary assays .
Benzonitrile Substitution Patterns
(a) 3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile
- Structural Difference : Chlorine substituents and an indazole-ether linkage.
- Impact : Chlorine atoms increase lipophilicity, favoring blood-brain barrier penetration. The indazole group enables π-π stacking interactions in receptor binding.
- Application : Explored as a kinase inhibitor candidate in oncology .
(b) 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile
- Structural Difference : Trifluoromethyl and triazole substituents.
- Impact : The trifluoromethyl group enhances metabolic stability, while the triazole ring facilitates hydrogen bonding.
- Application : Developed as a fungicidal agent in agrochemical research .
Radioligand Analogues
(a) 18F-PEB (3-fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile)
Discussion of Structural-Activity Relationships (SAR)
- Oxazole vs. Oxadiazole : Oxazole derivatives generally exhibit better antiallergic activity due to optimal acidity of the heterocycle, whereas oxadiazoles favor antibacterial effects .
- Substituent Effects : Electron-withdrawing groups (e.g., CN, CF₃) enhance metabolic stability but may reduce solubility. Halogens (Cl, Br) improve target affinity but increase molecular weight .
- Radiolabeling: Fluorine-18 incorporation in benzonitrile derivatives enables non-invasive imaging, though substituent choice critically affects pharmacokinetics (e.g., brain penetration in 18F-MTEB vs. 18F-PEB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
